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Compound of Interest

Compound Name: cIAP1-IN-D19-14

Cat. No.: B1192518

Get Quote

Product Class: E3 Ubiquitin Ligase Inhibitor (RING Domain Target) Compound Code: cIAP1-
IN-D19-14 (Analog of D19) CAS: 2408483-59-8[1]

Introduction: The Technical Context
Welcome to the technical support hub for cIAP1-IN-D19-14. Unlike conventional SMAC

mimetics (e.g., Birinapant, LCL161) that bind the BIR3 domain to induce autoubiquitination,

D19-14 operates via a distinct mechanism: it binds the RING domain of cIAP1. This

interference disrupts the dynamic interaction with E2 ubiquitin-conjugating enzymes, effectively

blocking the ligase activity rather than activating it.[2][3]

This distinction is critical for your experimental design. While SMAC mimetics often lead to

rapid cIAP1 degradation, D19-14 stabilizes cIAP1 but functionally cripples its ability to

ubiquitinate downstream targets like MAD1 (a c-MYC antagonist).[2] Consequently, solubility

and stability protocols must be rigorously maintained to ensure the compound remains

bioavailable to penetrate the cell and engage the RING domain without precipitating in

aqueous media.

Part 1: Solubility & Stock Preparation
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Physicochemical Profile[4][5][6][7][8][9]
Property Specification Technical Note

Molecular Weight 453.58 g/mol
Moderate size; amenable to

cell penetration.

Chemical Structure
Benzo[d]thiazole-

hydrazineylidene derivative

Contains a hydrazone linkage

(critical for stability).

Primary Solvent DMSO (Dimethyl Sulfoxide)
Solubility ≥ 10 mM (up to 50

mM in pure DMSO).

Aqueous Solubility Very Low (< 10 µM without aid)

Highly prone to "crashing out"

upon rapid dilution into

PBS/Media.

LogP (Predicted) ~3.5 - 4.5

Lipophilic; requires carrier

proteins (FBS) or cyclodextrins

for high-dose in vivo work.

Frequently Asked Questions (Solubility)
Q: Can I dissolve D19-14 in Ethanol? A:Not recommended. While D19-14 may show partial

solubility in ethanol, ethanol evaporates rapidly and can lead to concentration variability in

stock solutions. Furthermore, ethanol is less effective than DMSO at preventing aggregation of

this specific lipophilic scaffold during freeze-thaw cycles. Stick to anhydrous DMSO (≥99.9%).

Q: My compound precipitated when I added the DMSO stock to the cell culture media. Why? A:

This is a classic "solvent shock" precipitation. D19-14 is hydrophobic.[4] When a high-

concentration DMSO drop hits aqueous media, the local DMSO concentration drops instantly,

forcing the compound out of solution before it can disperse.

Solution: Use the "Intermediate Dilution Method" (see Protocol below).

Protocol: Optimal Stock Preparation & Dilution
Objective: Create a stable stock and dilute without precipitation.

Weighing: Weigh D19-14 powder in a static-free environment.
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Solubilization: Add anhydrous DMSO to achieve a 10 mM Stock. Vortex for 30 seconds.

Visual Check: Solution should be clear yellow/orange. If cloudy, sonicate in a water bath at

37°C for 5 minutes.

Storage: Aliquot into light-protective amber tubes (20 µL - 50 µL per tube). Store at -80°C

(preferred) or -20°C. Avoid repeated freeze-thaw (>3 cycles).

The "Intermediate Dilution" Workflow
Direct addition of 100% DMSO stock to media often fails. Use this step-down approach:

Quality Control Check10 mM Stock
(100% DMSO)

10x Intermediate
(10% DMSO in Media)

 1. Dilute 1:10 
 into Media/PBS 

1x Final Assay
(1% DMSO in Media) 2. Dilute 1:10 

 into Cell Culture 

Check for Precipitate
(Microscopy)

Click to download full resolution via product page

Caption: Step-wise dilution strategy to mitigate hydrophobic crashing. By prediluting to an

intermediate concentration, you allow the compound to associate with carrier proteins (if using

serum-containing media) or disperse more gently.

Part 2: Stability in Experimental Buffers
Chemical Stability Warning: The Hydrazone Linker
D19-14 contains a hydrazineylidene (hydrazone) motif.

Acid Sensitivity: Hydrazones are susceptible to hydrolysis in acidic environments (pH < 6.0),

breaking the molecule into its benzothiazole and benzothiophene components.
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Recommendation: Maintain experimental buffers at pH 7.2 – 7.6. Avoid using D19-14 in

acidified media or lysosomal targeting assays without validating stability first.

Frequently Asked Questions (Stability)
Q: How long is D19-14 stable in cell culture media at 37°C? A: In media containing 10% FBS,

D19-14 is stable for 24–48 hours. The serum albumin acts as a carrier, stabilizing the

hydrophobic molecule. In serum-free media, stability drops significantly due to

aggregation/precipitation, not necessarily chemical degradation.

Tip: If treating for >24 hours, replenish with fresh media containing the compound.

Q: Can I use D19-14 in in vivo mouse models? A: Yes, but not in pure DMSO/PBS. The

compound requires a formulation vehicle to improve bioavailability and prevent precipitation in

the bloodstream.

Suggested Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

Alternative: 10% DMSO + 90% (20% Sulfobutylether-β-Cyclodextrin in water).

Protocol: Determining the "Crash Point" (Kinetic
Solubility)
Before running an expensive screen, determine the maximum solubility in your specific buffer.

Prepare Buffer: Aliquot 198 µL of your assay buffer (e.g., PBS or Media) into a 96-well clear

plate.

Titrate: Add 2 µL of D19-14 DMSO stocks at increasing concentrations (e.g., 1 mM, 5 mM,

10 mM, 20 mM) to separate wells.

Final concentrations: 10 µM, 50 µM, 100 µM, 200 µM (all at 1% DMSO).

Incubate: Shake at room temperature for 2 hours.

Read: Measure Absorbance at 600 nm (turbidity) or inspect under a microscope.
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Result: The concentration where OD600 spikes > 0.05 over background is your Crash Point.

Do not exceed this concentration in assays.

Part 3: Biological Mechanism & Troubleshooting
Mechanism of Action: RING Domain Targeting
Understanding where D19-14 binds helps troubleshoot lack of efficacy. If you observe cIAP1

degradation, you might be using a concentration that is too high (inducing off-target stress) or

confusing it with a SMAC mimetic.

Inhibition Complex

cIAP1-IN-D19-14

cIAP1 (RING Domain)

 Binds RING Domain 

E2 Ubiquitin
Conjugating Enzyme

 Interaction BLOCKED 

MAD1 Protein

 Stabilizes 
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Tumor Suppression
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Click to download full resolution via product page

Caption: D19-14 binds the cIAP1 RING domain, sterically hindering E2 enzyme recruitment.

This prevents MAD1 ubiquitination.[2][5] Stabilized MAD1 then acts to repress/degrade c-MYC.

[2]

Troubleshooting Guide
Symptom Probable Cause Corrective Action

No reduction in c-MYC levels Compound precipitation

Check media for turbidity. Use

the "Intermediate Dilution"

method.

No reduction in c-MYC levels Short incubation time

D19-14 mechanism is indirect

(via MAD1 stabilization).

Extend treatment to 12–24

hours.

Unexpected cIAP1

degradation
Off-target toxicity / Stress

Verify concentration is < 50

µM. High doses may trigger

non-specific proteotoxic stress.

Loss of activity after storage Hydrolysis of hydrazone

Check storage pH. Ensure

stock was kept at -20°C/-80°C

and anhydrous.
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Key Data: Biological activity summary and solvent comp

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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